An In-depth Technical Guide to Bis(chloromethyl)dimethylsilane: Properties, Synthesis, and Applications
An In-depth Technical Guide to Bis(chloromethyl)dimethylsilane: Properties, Synthesis, and Applications
CAS Number: 2917-46-6
Bis(chloromethyl)dimethylsilane is a versatile bifunctional organosilicon compound extensively utilized by researchers and chemical synthesis professionals. Its two reactive chloromethyl groups make it a valuable precursor for the synthesis of a wide array of silicon-containing heterocycles, polymers, and other complex organosilane derivatives. This technical guide provides a comprehensive overview of its properties, spectral data, safety and handling, and detailed experimental protocols for its key applications.
Chemical and Physical Properties
Bis(chloromethyl)dimethylsilane is a colorless liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Bis(chloromethyl)dimethylsilane
| Property | Value | Reference |
| CAS Number | 2917-46-6 | [1][2][3][4][5] |
| Molecular Formula | C₄H₁₀Cl₂Si | [1][2][3][4][5] |
| Molecular Weight | 157.11 g/mol | [1][2][3][4][5] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 159-160 °C (lit.) | [1][2][4] |
| Density | 1.075 g/mL at 25 °C (lit.) | [1][2][4] |
| Refractive Index (n20/D) | 1.460 (lit.) | [1][2][4] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [1][2] |
| Vapor Density | >1 (vs air) | [1][2] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions. |
While specific quantitative data on solubility in a range of organic solvents is not extensively documented in readily available literature, its chemical structure suggests miscibility with common nonpolar and polar aprotic organic solvents such as ethers (e.g., diethyl ether, THF), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).
Spectral Data
The structural identity of bis(chloromethyl)dimethylsilane can be confirmed through various spectroscopic techniques.
Table 2: Spectral Data of Bis(chloromethyl)dimethylsilane
| Technique | Data | Reference |
| ¹H NMR | Spectra available, typically in CDCl₃. | |
| ¹³C NMR | Spectra available, typically in CDCl₃. | |
| Infrared (IR) Spectroscopy | Spectra available for the liquid film. | |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available. |
Safety and Handling
Bis(chloromethyl)dimethylsilane is a flammable liquid and vapor and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Table 3: Hazard and Safety Information for Bis(chloromethyl)dimethylsilane
| Category | Information | Reference |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [1][2] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended. | [4] |
It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1][2] Static discharge precautions should be taken.
Experimental Protocols and Applications
The reactivity of the two chloromethyl groups makes bis(chloromethyl)dimethylsilane a key building block in organosilicon chemistry. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Synthesis of Silicon-Containing Heterocycles
Bis(chloromethyl)dimethylsilane is a precursor for the synthesis of various silicon-containing heterocyclic compounds. One notable application is the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane.
Experimental Workflow: Synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane
Caption: A general workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane.
A detailed experimental procedure for a similar cyclization reaction is described for the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane, which involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with magnesium in ether, followed by cleavage of the siloxane linkage and subsequent cyclization. While not a direct use of bis(chloromethyl)dimethylsilane, the underlying principle of intramolecular Grignard-type reaction is analogous.
Williamson Ether Synthesis Analogue
The chloromethyl groups can react with alkoxides or phenoxides in a manner analogous to the Williamson ether synthesis to form bis(alkoxymethyl)dimethylsilanes. These derivatives are useful intermediates for further functionalization.
Experimental Workflow: Synthesis of Bis(alkoxymethyl)dimethylsilane
Caption: General workflow for the synthesis of bis(alkoxymethyl)dimethylsilane.
Synthesis of Polysiloxanes and Other Polymers
Bis(chloromethyl)dimethylsilane can be used as a monomer in polycondensation reactions with diols, diamines, or other difunctional nucleophiles to produce a variety of polysiloxanes and other silicon-containing polymers. The properties of the resulting polymers can be tailored by the choice of the comonomer.
Experimental Protocol: Polycondensation with a Diol (Conceptual)
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the diol and a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., toluene).
-
Reaction: Slowly add a solution of bis(chloromethyl)dimethylsilane in the same solvent to the stirred diol solution at room temperature or elevated temperature.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.
-
Work-up: After the desired degree of polymerization is reached, the reaction mixture is cooled, and the precipitated salt is removed by filtration.
-
Purification: The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol) and then dried under vacuum.
Grignard and Organolithium Reactions
The chloromethyl groups can be converted to the corresponding Grignard or organolithium reagents, which are powerful nucleophiles for the formation of new carbon-silicon or carbon-carbon bonds.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
A detailed procedure for the reaction of a similar compound, chloro(chloromethyl)dimethylsilane, with phenylmagnesium bromide has been reported. This reaction proceeds via nucleophilic substitution at the silicon center. A similar approach can be envisioned for bis(chloromethyl)dimethylsilane, where both chloromethyl groups could potentially be substituted, or reaction conditions could be controlled to achieve monosubstitution.
Procedure Outline:
-
A flame-dried, three-necked, round-bottomed flask is equipped with a dropping funnel, a condenser with an argon inlet, a temperature probe, and a magnetic stir bar.
-
Bis(chloromethyl)dimethylsilane is dissolved in an anhydrous solvent like 1,4-dioxane.
-
The solution is cooled in an ice/water bath.
-
A solution of phenylmagnesium bromide in THF is added dropwise to the cooled silane solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.
-
The reaction is quenched by pouring it into a cold saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by vacuum distillation.
This in-depth guide provides essential information for researchers and professionals working with bis(chloromethyl)dimethylsilane. By understanding its properties, handling requirements, and versatile reactivity, its full potential as a key building block in organosilicon chemistry can be realized.
